(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : The exploration of novel bioactive heterocycles, such as the title compound and related derivatives, often involves sophisticated synthesis techniques. For instance, the preparation of certain heterocycle compounds from precursors like benzo[d]isoxazole has been studied for their potential antiproliferative activity. Such syntheses are characterized using methods like IR, NMR, and LC-MS spectra, followed by X-ray diffraction studies to confirm the structure (S. Benaka Prasad et al., 2018).
Structural Exploration : The molecular structure of synthesized compounds is a crucial aspect of research, with attention to conformational stability and intermolecular interactions. Techniques like Hirshfeld surface analysis are employed to analyze such interactions in the solid state, providing insights into the stability and reactivity of the molecules (S. Benaka Prasad et al., 2018).
Potential Biological Activities
Anticancer Activity : Research into the synthesis and evaluation of novel thiophene containing derivatives reveals potential anticancer activities. Compounds synthesized from thiophene and investigated for their effect on various human cancer cells, such as MCF7 and HeLa cells, exhibit promising growth inhibitory effects. This suggests a potential for further development in cancer therapy (Nazan Inceler et al., 2013).
Antimicrobial and Antioxidant Properties : New derivatives synthesized from the base compound or its analogs have been explored for antimicrobial and antioxidant activities. These studies are crucial for identifying potential new treatments for infections and diseases caused by oxidative stress (F. Bassyouni et al., 2012).
Future Directions
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future research directions could involve exploring these pharmacological activities in more detail and developing new therapeutic applications.
Mechanism of Action
Benzimidazole derivatives
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Piperidine derivatives
Piperidine is a heterocyclic organic compound and is a part of many pharmaceuticals and alkaloids. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are known to interact with proteins and enzymes, which makes them an important synthetic fragment for designing drugs .
Biochemical Analysis
Biochemical Properties
The benzimidazole nucleus of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound could have a broad range of effects on various types of cells and cellular processes.
Molecular Mechanism
The benzimidazole nucleus is known to interact with proteins and enzymes, suggesting that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREZOOBYLEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.